molecular formula C24H19F4N3O3 B560052 Sodium Channel inhibitor 1 CAS No. 1198117-23-5

Sodium Channel inhibitor 1

货号 B560052
CAS 编号: 1198117-23-5
分子量: 473.428
InChI 键: GRXUKFHZQDPFAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Sodium Channel inhibitor 1” is one of the 3-Oxoisoindoline-1-carboxamides and is a novel and selective voltage-gated sodium channel for pain treatment . It is a part of the Class I antiarrhythmic compounds according to the Vaughan-Williams classification scheme . These drugs bind to and block fast sodium channels that are responsible for rapid depolarization (phase 0) of fast-response cardiac action potentials .

科学研究应用

  • Sodium channel inhibitors are used to treat diseases related to hyperexcitability, such as epilepsies, pain syndromes, neuromuscular disorders, and cardiac arrhythmias. Ideal drugs targeting sodium channels should act predominantly by modulation rather than blocking to selectively inhibit pathological tissue without affecting healthy tissue (Földi et al., 2021).

  • Sodium channel inhibitors like PF-05089771 are clinically used as analgesics and local anesthetics. These inhibitors target specific sodium channel subtypes, such as Nav1.7, which play a crucial role in pain sensation. PF-05089771 exhibits a slow onset of block and recovery, indicating its potential in pain therapy (Theile et al., 2016).

  • Sodium channel inhibitors are vital in managing chronic pain, especially following nerve injuries. The targeting of specific sodium channel subtypes, such as Na(V)1.8, is essential for persistent pain states, offering a basis for developing subtype-specific inhibitors for chronic pain treatment (Lai et al., 2003).

  • Sodium channel blockers like hydroxyamides and hydantoins have shown efficacy in inhibiting prostate cancer cell lines, indicating their potential use in cancer therapy (Anderson et al., 2003).

  • Sodium channel activators, specifically targeting Na(V)1.1, may hold therapeutic potential for diseases like epilepsy, schizophrenia, and Alzheimer's disease. This suggests a novel avenue in sodium channel drug discovery (Jensen et al., 2014).

  • Sodium channel inhibitors' efficacy in protocols indicates their state preference, which is crucial for certain therapeutic applications. Understanding the state preference of sodium channel inhibitors can lead to more targeted and effective therapies (Karoly et al., 2010).

  • The inhibitor A-887826 shows "reverse use-dependence" on Nav1.8 channels, suggesting its potential in pain treatment. This property might be vital in drug development for targeting pain through Nav1.8 channels (Jo et al., 2023).

安全和危害

When handling “Sodium Channel inhibitor 1”, it is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name

7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXUKFHZQDPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Channel inhibitor 1

Citations

For This Compound
8
Citations
LC Campeau, DR Stuart, JP Leclerc… - Journal of the …, 2009 - ACS Publications
… the synthesis of a potent sodium channel inhibitor 1 and a Tie2 Tyrosine Kinase inhibitor 2. … of sodium channel inhibitor 1 (Scheme 2) and Tie2 tyrosine kinase inhibitor 2 (Scheme 3). …
Number of citations: 454 pubs.acs.org
G Wu, L Li, B Chen, C Chen, D Luo, B He - Pesticide biochemistry and …, 2018 - Elsevier
A new meroterpenoid, named acetoxydehydroaustin A (1) and the known meroterpenoid austin (2) were isolated from the plant pathogenic fungus Verticillium albo-atrum. Their …
Number of citations: 8 www.sciencedirect.com
MC Grant, D Chappell, TJ Gan, MW Manning… - The Journal of Thoracic …, 2023 - Elsevier
Background Opioid-based anesthesia and analgesia is a traditional component of perioperative care for the cardiac surgery patient. Growing enthusiasm for Enhanced Recovery …
Number of citations: 2 www.sciencedirect.com
I Kim, M Goulding, F Tian, S Karami, T Pham… - …, 2022 - publications.aap.org
BACKGROUND AND OBJECTIVES Adverse events (AE), including death, occur in children with benzonatate use. This study aims to understand recent trends in benzonatate exposure …
Number of citations: 1 publications.aap.org
Y Kondo - Metal Free CH Functionalization of Aromatics …, 2014 - Springer
… The potential utility of this methodology was illustrated by its use for the synthesis of potent sodium channel inhibitor 1 [18] and a Tie2 tyrosine kinase inhibitor 2 [19]. …
Number of citations: 4 link.springer.com
K Fagnou - CH Activation, 2010 - Springer
… The synthesis of sodium channel inhibitor 1 [82] illustrates the utility of the N-oxide strategy by using it not only to form the biaryl carbon–carbon bond, but also to form the C4 carbon–…
Number of citations: 138 link.springer.com
MC Grant, G Suffredini, BC Cho - JTCVS open, 2021 - jtcvsopen.org
Feature Editor Note—Since the early days of cardiac surgery, opiates have been a pillar of intraoperative and postoperative analgesia. The hemodynamic profile of opiates and the …
Number of citations: 6 www.jtcvsopen.org
AJJ Becerra - 2016 - teses.usp.br
A evolução do veneno, uma das misturas mais complexas da natureza, tem sustentado o sucesso da diversificação de inúmeras linhagens de animais. Serpentes deslizantes ou …
Number of citations: 3 www.teses.usp.br

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。